methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl chloroformate. The reaction is carried out under inert gas protection, such as nitrogen, to prevent unwanted side reactions. The process involves the following steps :
- Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in tetrahydrofuran (THF).
- Add sodium tert-butoxide to the solution and stir for 0.5 to 3 hours.
- Gradually add methyl chloroformate to the reaction mixture at a temperature range of -10°C to 5°C.
- Allow the reaction to proceed at room temperature for 10 to 12 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins . For example, it can bind to the enzyme DNA gyrase, preventing the replication of bacterial DNA. In cancer research, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Shares a similar core structure but lacks the methyl ester group.
4-Chloro-7-(2-β-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: A nucleoside analog with anticancer properties.
Uniqueness
Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its incorporation into more complex molecules for drug development .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-6-5(4)11-3-12-7(6)9/h2-3,10H,1H3 |
InChI Key |
FVWYLRPSQZZUBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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